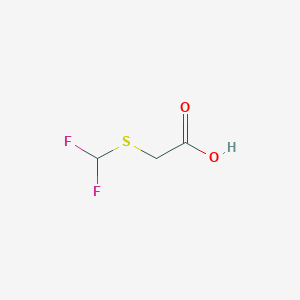
2,6-Dimethyl-4-methylsulfanylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-methylsulfanylaniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by methyl groups, and the hydrogen at the 4 position is replaced by a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylsulfanylaniline typically involves the alkylation of 2,6-dimethylaniline with a suitable methylsulfanyl reagent. One common method is the reaction of 2,6-dimethylaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-methylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,6-Dimethylaniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2,6-Dimethyl-4-methylsulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-4-methylsulfanylaniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Lacks the methylsulfanyl group, resulting in different chemical properties.
4-Methylsulfanylaniline: Lacks the methyl groups at the 2 and 6 positions.
2,4,6-Trimethylaniline: Contains an additional methyl group at the 4 position instead of a methylsulfanyl group.
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 |
InChI 键 |
WDFWZGUOMCIPCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



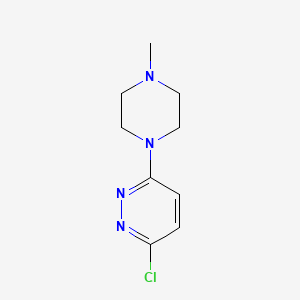

![3-[(Prop-2-ynylamino)sulfonyl]benzoic acid](/img/structure/B1368223.png)
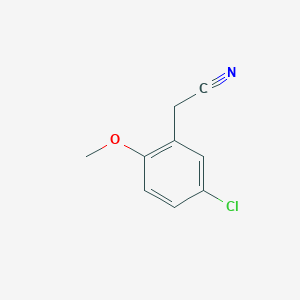
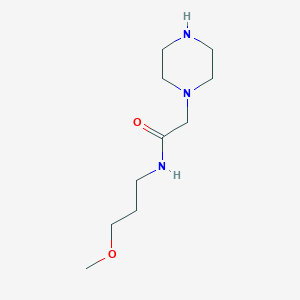
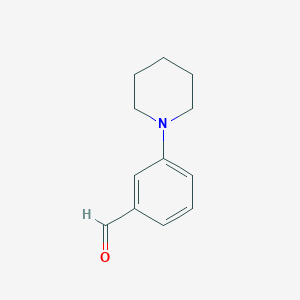
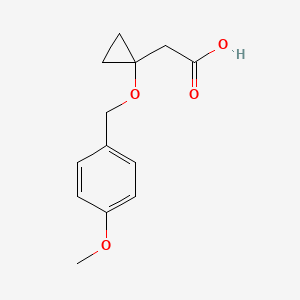
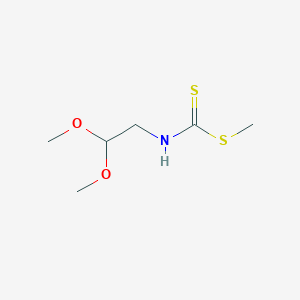
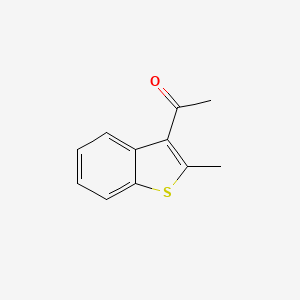
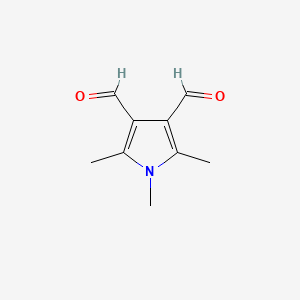
![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)

